![molecular formula C17H18N2O4S B6395483 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-84-1](/img/structure/B6395483.png)
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (5-PNS-PA) is a novel compound with potential therapeutic applications. It belongs to the class of nicotinic acid derivatives, which are compounds with a pyridine ring structure and a carboxylic acid group. 5-PNS-PA is a highly potent compound that has been studied for its potential to modulate a wide range of physiological and biochemical processes.
Scientific Research Applications
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied extensively in scientific research. It has been used to study the effects of nicotinic acid derivatives on a variety of physiological and biochemical processes, such as the modulation of calcium channels, the regulation of the immune system, and the regulation of gene expression. 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has also been studied for its potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Mechanism of Action
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a potent agonist of the nicotinic acid receptor, which is a G protein-coupled receptor that is activated by nicotinic acid derivatives. Activation of the receptor leads to the activation of intracellular signaling pathways, which in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the nicotinic acid receptor by 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate calcium channels, regulate the immune system, and regulate gene expression. It has also been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
The use of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly potent compound, and its effects are rapid and reversible. It is also relatively stable and easy to synthesize. However, it is important to note that 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a highly potent compound, and caution should be exercised when using it in laboratory experiments.
Future Directions
The potential therapeutic applications of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% are numerous and varied. It has been studied for its potential to modulate a wide range of physiological and biochemical processes, and further research is needed to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in the treatment of cardiovascular diseases, diabetes, and obesity. Finally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% as a novel drug for the treatment of other diseases.
Synthesis Methods
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is synthesized by a condensation reaction between 4-(piperidin-1-ylsulfonyl)phenol and 5-bromonicotinic acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated as a white solid. The yield of the reaction is typically greater than 95%.
properties
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-10-14(11-18-12-15)13-4-6-16(7-5-13)24(22,23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGXSCNWAERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688488 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-84-1 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







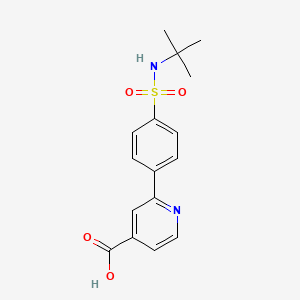
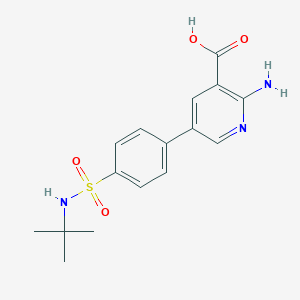
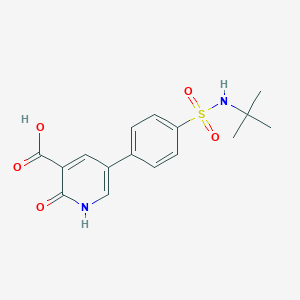
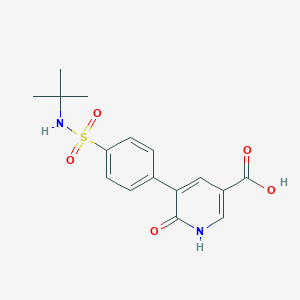

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
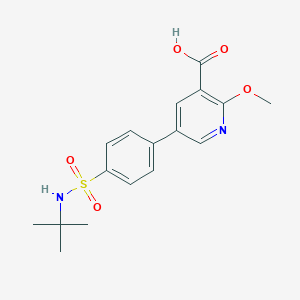
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)